(2-Methoxy-5-phenoxyphenyl)boronic acid
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Overview
Description
(2-Methoxy-5-phenoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with methoxy and phenoxy groups. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-phenoxyphenyl)boronic acid typically involves the reaction of 2-methoxy-5-phenoxyphenyl halides with boronic acid derivatives. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where the halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-phenoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2-Methoxy-5-phenoxyphenyl)boronic acid has a wide range of applications in scientific research:
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of (2-Methoxy-5-phenoxyphenyl)boronic acid involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The methoxy and phenoxy substituents can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyphenyl)boronic acid: Similar structure but lacks the phenoxy group.
(4-Methoxyphenyl)boronic acid: Similar structure but with the methoxy group in the para position.
(2-Methoxy-5-methylphenyl)boronic acid: Similar structure but with a methyl group instead of a phenoxy group.
Uniqueness
(2-Methoxy-5-phenoxyphenyl)boronic acid is unique due to the presence of both methoxy and phenoxy groups on the phenyl ring. These substituents can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis. The combination of these functional groups provides unique electronic and steric properties that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C13H13BO4 |
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Molecular Weight |
244.05 g/mol |
IUPAC Name |
(2-methoxy-5-phenoxyphenyl)boronic acid |
InChI |
InChI=1S/C13H13BO4/c1-17-13-8-7-11(9-12(13)14(15)16)18-10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
InChI Key |
GGKZZKIZFCXUEI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC2=CC=CC=C2)OC)(O)O |
Origin of Product |
United States |
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